molecular formula C35H33FN6O4S2 B11460512 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B11460512
M. Wt: 684.8 g/mol
InChI Key: KZIDZVFNJNLQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a pyrazole ring, a triazole ring, and a fluorobenzamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the fluorobenzamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.

Chemical Reactions Analysis

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may exhibit biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound’s unique structure and potential biological activities could lead to its use in the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE can be compared with other similar compounds, such as:

    N-(2,5-DIMETHYLPHENYL)GLUTARIMIDE: This compound shares some structural similarities but differs in its functional groups and overall structure.

    N-(3,5-DIMETHYLPHENYL)GLUTARIMIDE: Another related compound with differences in the positioning of methyl groups and other functional groups.

    N-(2,4,6-TRIMETHYLPHENYL)GLUTARIMIDE:

The uniqueness of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-FLUOROBENZAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C35H33FN6O4S2

Molecular Weight

684.8 g/mol

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

InChI

InChI=1S/C35H33FN6O4S2/c1-45-29-15-8-13-25(33(29)46-2)28-20-27(30-16-9-19-47-30)40-42(28)32(43)22-48-35-39-38-31(41(35)18-17-23-10-4-3-5-11-23)21-37-34(44)24-12-6-7-14-26(24)36/h3-16,19,28H,17-18,20-22H2,1-2H3,(H,37,44)

InChI Key

KZIDZVFNJNLQKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CC=C5F)C6=CC=CS6

Origin of Product

United States

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